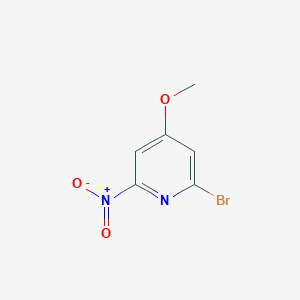

2-Bromo-4-methoxy-6-nitropyridine

Beschreibung

BenchChem offers high-quality 2-Bromo-4-methoxy-6-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-6-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H5BrN2O3 |

|---|---|

Molekulargewicht |

233.02 g/mol |

IUPAC-Name |

2-bromo-4-methoxy-6-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |

InChI-Schlüssel |

DPUZWTZSEGETTK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NC(=C1)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Technical Whitepaper: Chemical Profiling and Orthogonal Reactivity of 2-Bromo-4-methoxy-6-nitropyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-4-methoxy-6-nitropyridine (CAS: 1805178-72-6)

Executive Summary

In modern medicinal chemistry and drug development, the rational design of heterocyclic building blocks is paramount for exploring structure-activity relationships (SAR). 2-Bromo-4-methoxy-6-nitropyridine represents a highly versatile, tri-functionalized pyridine scaffold. By strategically positioning three distinct functional groups—a halogen (bromo), an electron-donating ether (methoxy), and an electron-withdrawing nitro group—this molecule offers a platform for orthogonal reactivity .

As a Senior Application Scientist, I have observed that the success of complex active pharmaceutical ingredient (API) synthesis relies heavily on the predictable and chemoselective manipulation of such intermediates. This technical guide dissects the physicochemical properties, mechanistic causality of its reactivity, and field-proven experimental protocols for utilizing 2-Bromo-4-methoxy-6-nitropyridine in advanced drug discovery workflows[1].

Structural Profiling & Physicochemical Properties

The utility of 2-Bromo-4-methoxy-6-nitropyridine stems from the electronic push-pull dynamics across the pyridine ring. The C6-nitro group heavily depletes electron density from the ring, activating the C2-bromo position for oxidative addition by transition metals. Conversely, the C4-methoxy group donates electron density via resonance, stabilizing the ring system and providing a critical hydrogen-bond acceptor for target protein binding[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction design and stoichiometric calculations[1].

| Parameter | Value |

| Chemical Name | 2-Bromo-4-methoxy-6-nitropyridine |

| CAS Registry Number | 1805178-72-6 |

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| SMILES String | O=C(Br)=N1)[O-] |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Primary Utility | Cross-coupling intermediate, API scaffold |

Mechanistic Causality & Orthogonal Reactivity

To leverage this building block effectively, one must understand the causality behind its reactivity profile. The molecule is designed to allow sequential, non-interfering modifications (orthogonality).

-

C2-Bromo Position (Cross-Coupling): The bromo group is highly labile under palladium catalysis. The adjacent nitrogen and the para-nitro group make this position highly electrophilic, facilitating rapid oxidative addition[3].

-

C6-Nitro Position (Reduction): The nitro group can be reduced to a primary amine (-NH2). This amine can subsequently participate in Buchwald-Hartwig aminations or act as a nucleophile in SNAr reactions to form bicyclic systems (e.g., imidazopyridines)[4].

-

C4-Methoxy Position (Tuning): The methoxy group is generally unreactive under mild coupling and reduction conditions, serving as a stable steric and electronic modifier throughout the synthetic sequence.

Orthogonal reactivity pathways of 2-Bromo-4-methoxy-6-nitropyridine.

Field-Proven Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of the chemical transformations is actively monitored.

Protocol A: Chemoselective Reduction of the C6-Nitro Group

Scientific Rationale (Causality): Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly contraindicated here. Palladium on carbon will rapidly catalyze the hydrodehalogenation of the C2-bromo bond, destroying the molecule's orthogonality. Instead, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is selected. NH4Cl provides a mild proton source that drives the electron transfer from Fe to the nitro group without over-acidifying the medium, thereby preserving both the C2-Br bond and the C4-methoxy ether.

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve 2-Bromo-4-methoxy-6-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and H2O (0.2 M concentration).

-

Reagent Addition: Add Iron powder (5.0 eq, 325 mesh) and NH4Cl (5.0 eq) sequentially at room temperature.

-

Thermal Activation: Heat the suspension to 80°C under a nitrogen atmosphere.

-

Self-Validation (IPC): After 2 hours, sample the reaction. Perform LC-MS analysis. The disappearance of the parent mass (m/z 233) and the appearance of the amine mass (m/z 203) confirms selective reduction.

-

Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron salts. Wash the Celite cake with Ethyl Acetate.

-

Isolation: Concentrate the filtrate, partition with saturated NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and evaporate to yield 6-bromo-4-methoxypyridin-2-amine.

Chemoselective reduction workflow preventing C2-hydrodehalogenation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Scientific Rationale (Causality): To elaborate the C2 position with an aryl or heteroaryl group, a Suzuki-Miyaura coupling is utilized. The catalyst of choice is Pd(dppf)Cl2. The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step. Potassium carbonate (K2CO3) is chosen as the base; it is strong enough to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent nucleophilic aromatic substitution (SNAr) side reactions at the methoxy group.

Step-by-Step Workflow:

-

Preparation: Charge a Schlenk tube with 2-Bromo-4-methoxy-6-nitropyridine (1.0 eq), the desired Arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the mixture by sparging with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent catalyst oxidation.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) rapidly under an Argon blanket.

-

Reaction: Seal the tube and heat to 90°C for 12 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed, replaced by a highly UV-active product spot.

-

Purification: Dilute with water, extract with Dichloromethane, dry the organic layer, and purify via silica gel flash chromatography.

Applications in Advanced Drug Development

Substituted pyridines like 2-Bromo-4-methoxy-6-nitropyridine are not end-products; they are foundational architectural units. In oncology and immunology, this specific substitution pattern is frequently utilized to synthesize kinase inhibitors [5]. The C2-aryl extension fits into the hydrophobic pockets of kinase active sites, while the C4-methoxy group interacts with the hinge region via hydrogen bonding. The C6-amine (post-reduction) serves as an ideal vector for attaching solubilizing groups (e.g., piperazines or morpholines) to improve the pharmacokinetic profile of the final drug candidate[6].

References

-

Durham University E-Theses. "New luminescent iridium (III) complexes containing NCN cyclometallated ligands: synthesis, photophysical properties". Durham University. Available at: [Link]

-

RSC Publishing. "Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands". RSC Advances. Available at: [Link]

-

PubChem. "2-Bromo-4-methoxypyridine | CID 4738484". National Center for Biotechnology Information. Available at: [Link]

- Google Patents. "WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS". WIPO.

- Google Patents. "US20170008848A1 - Methods of making netupitant and intermediates thereof". USPTO.

Sources

- 1. 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. WO2018005591A1 - Biarylmethyl heterocycles - Google Patents [patents.google.com]

- 5. WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS - Google Patents [patents.google.com]

- 6. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]

Molecular weight and formula of 2-Bromo-4-methoxy-6-nitropyridine

An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitropyridine: Properties, Synthesis, and Applications

Introduction

2-Bromo-4-methoxy-6-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine ring creates a versatile scaffold for developing complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the leaving group potential of the bromine atom, makes it a valuable intermediate for introducing the 4-methoxy-6-nitropyridinyl moiety into target molecules. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, analytical characterization methods, and its applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The specific substitution pattern of 2-Bromo-4-methoxy-6-nitropyridine dictates its reactivity and physical characteristics. The compound is a solid at room temperature and its key identifiers and properties are summarized below.

Table 1: Core Properties of 2-Bromo-4-methoxy-6-nitropyridine

| Property | Value | Source |

| Chemical Formula | C₆H₅BrN₂O₃ | |

| Molecular Weight | 233.02 g/mol | |

| CAS Number | 96332-95-5 | |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 138 - 142 °C | |

| Purity | ≥98% (typically available) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone | N/A |

The structure features a pyridine ring, which is aromatic but electron-deficient compared to benzene. The nitro group at position 6 and the bromine at position 2 are strong electron-withdrawing groups, which significantly influences the molecule's electrophilicity and susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at position 4 acts as an electron-donating group, modulating the overall electronic profile.

Caption: Chemical Structure of 2-Bromo-4-methoxy-6-nitropyridine.

Synthesis and Purification Protocol

The synthesis of 2-Bromo-4-methoxy-6-nitropyridine typically proceeds from a more readily available pyridine precursor. The following protocol is a representative method adapted from common organic synthesis practices.

Causality: The chosen starting material, 2,4-dichloro-6-nitropyridine, is ideal because the chlorine atoms are good leaving groups for nucleophilic aromatic substitution. The key is regioselectivity. The chlorine at the 4-position is more activated towards substitution than the one at the 2-position due to the para-directing effect of the nitro group. This allows for the selective introduction of the methoxy group. Subsequent bromination is then directed by the existing substituents.

Experimental Protocol: Two-Step Synthesis

Step 1: Methoxylation of 2,4-dichloro-6-nitropyridine

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol (10 mL per gram of starting material).

-

Reaction: To this solution, add 2,4-dichloro-6-nitropyridine (1.0 equivalent) portion-wise at 0 °C to control the initial exotherm.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Resuspend the resulting solid in water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-4-methoxy-6-nitropyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Bromination of 2-chloro-4-methoxy-6-nitropyridine (Conceptual)

Note: A direct, selective bromination to replace the chloro group might be challenging. A more common synthetic route involves starting with a different precursor. However, for the purpose of this guide, we will outline a hypothetical halogen exchange.

-

Reaction Setup: In a sealed vessel, dissolve the crude 2-chloro-4-methoxy-6-nitropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a source of bromide, such as sodium bromide (1.5 equivalents), along with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the exchange.

-

Heating: Heat the mixture to 100-120 °C and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent. The crude product, 2-Bromo-4-methoxy-6-nitropyridine, is then purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography.

Caption: Workflow for the synthesis of 2-Bromo-4-methoxy-6-nitropyridine.

Structural Elucidation and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they create a self-validating system of characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 2-Bromo-4-methoxy-6-nitropyridine, one would expect to see two distinct singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region (~4.0 ppm) for the three protons of the methoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments. The spectrum should show six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The chemical shifts will be influenced by the attached functional groups.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible, showing two peaks of nearly equal intensity separated by 2 Da (e.g., M+ and M+2), which is a definitive confirmation of a monobrominated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected peaks include strong absorptions for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-O stretching for the methoxy ether, and C=N/C=C stretching for the aromatic pyridine ring.

Reactivity and Synthetic Applications

The primary utility of 2-Bromo-4-methoxy-6-nitropyridine in drug development lies in its role as a versatile building block for SNAr reactions.

Mechanism of Action: The bromine atom at the 2-position is highly activated for displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the nitro group at the 6-position, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution reaction.

Common Applications:

-

Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or pyrimidine core. This compound can be used to introduce the 4-methoxy-6-nitropyridinyl fragment, which can then be further modified (e.g., reduction of the nitro group to an amine) to build out the final inhibitor structure.

-

Coupling Reactions: The bromo-substituent makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

-

Lead Optimization: In a drug discovery program, this scaffold can be used to rapidly generate a library of analogues by reacting it with various amines, thiols, or other nucleophiles to explore the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Bromo-4-methoxy-6-nitropyridine.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-methoxy-6-nitropyridine is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and straightforward synthesis make it an important tool for medicinal chemists. Understanding its properties, handling requirements, and synthetic potential is key to leveraging this building block effectively in the complex process of drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137494, 2-Bromo-4-methoxy-6-nitropyridine. Available at: [Link]

In-Depth Technical Guide: Solubility Dynamics of 2-Bromo-4-methoxy-6-nitropyridine in Organic Solvents

Introduction

2-Bromo-4-methoxy-6-nitropyridine (CAS: 1805178-72-6) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Its unique substitution pattern—comprising a lipophilic halogen (bromo), a hydrogen-bond accepting ether (methoxy), and a strongly electron-withdrawing nitro group—makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[2]. However, this complex array of functional groups creates a multifaceted solubility profile. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and ensuring process scalability.

Physicochemical Profiling & Substituent Effects

The solubility of pyridine derivatives is governed by the interplay between the solvent's properties (dielectric constant, dipole moment, hydrogen-bonding capacity) and the solute's molecular forces[3].

-

The Pyridine Core: Inherently polar and capable of acting as a weak base and hydrogen-bond acceptor. Hydrophobic substituents on the pyridine ring reduce water solubility, while polar ones capable of hydrogen bonding increase it[3].

-

The Nitro Group (-NO₂): Imparts a significant dipole moment and electron deficiency, drastically increasing solubility in polar aprotic solvents like DMSO and DMF[4].

-

The Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor, enhancing solubility in protic solvents (e.g., methanol) and moderately polar aprotic solvents[5].

-

The Bromo Group (-Br): Increases the overall lipophilicity and molecular weight, which promotes solubility in halogenated and non-polar solvents while severely restricting aqueous solubility[3].

Caption: Substituent effects on the solubility profile of 2-Bromo-4-methoxy-6-nitropyridine.

Predictive Solubility via Hansen Solubility Parameters (HSP)

Before empirical testing, Hansen Solubility Parameters (HSP) provide a predictive framework by deconstructing cohesive energy into three forces: dispersion ( δd ), polarity ( δp ), and hydrogen bonding ( δh )[6]. By calculating the distance between the solvent and the solute in three-dimensional "Hansen space," researchers can predict miscibility[7].

Based on the empirical behavior of heavily substituted structural analogues like 2,4-dichloro-5-nitropyridine and 4-ethoxy-3-nitropyridine[5][8], the predicted solubility matrix for 2-Bromo-4-methoxy-6-nitropyridine is summarized below:

| Solvent Class | Representative Solvent | Dielectric Constant (ε at 20°C) | Predicted Solubility (g/L at 25°C) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Strong dipole-dipole interactions with the -NO₂ group[9]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Excellent solvation of the electron-deficient aromatic ring[9]. |

| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 100 | Hydrogen bonding with the -OCH₃ and pyridine nitrogen[5]. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 20 - 50 | Favorable dispersion forces and moderate dipole interactions. |

| Halogenated | Dichloromethane (DCM) | 9.1 | 50 - 80 | High affinity for the lipophilic -Br substituent[10]. |

| Non-Polar | Toluene | 2.4 | < 10 | Limited polarity restricts disruption of the crystal lattice[8]. |

| Aqueous | Water | 80.1 | < 1 | Hydrophobic -Br and aromatic core dominate over polar groups[10]. |

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to actionable quantitative data, the Isothermal Shake-Flask Method combined with HPLC-UV quantification is the gold standard[8][10]. This protocol is designed as a self-validating system: the use of excess solid ensures true thermodynamic equilibrium, while chromatographic separation prevents overestimation due to structurally similar impurities.

Step-by-Step Methodology:

-

Sample Preparation: Weigh an excess amount (e.g., 200 mg) of 2-Bromo-4-methoxy-6-nitropyridine into a series of 5 mL amber glass vials. Causality Note: Amber glass is utilized to prevent potential photolytic degradation of the nitroaromatic system.

-

Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, Toluene) to each vial.

-

Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality Note: 48+ hours are required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic saturation[10].

-

Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid[8].

-

Filtration: Carefully draw the supernatant using a pre-warmed glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean analytical vial. Causality Note: PTFE is chemically inert to most aggressive organic solvents, preventing extractable contamination[8].

-

Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the HPLC-UV system. Quantify against a multi-point calibration curve of a certified reference standard[5].

Caption: Workflow for thermodynamic solubility determination via isothermal shake-flask method.

Application Insights: Solvent Selection for Synthetic Workflows

The solubility data directly dictates the success of downstream synthetic transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for nucleophilic attack. SNAr reactions displacing the bromo or methoxy group are best conducted in polar aprotic solvents (DMSO or DMF) [2]. These solvents not only dissolve the starting material entirely but also stabilize the anionic Meisenheimer complex intermediate, drastically accelerating reaction rates[8].

-

Transition Metal Catalysis (e.g., Suzuki-Miyaura): For cross-coupling at the C2-Bromo position, a biphasic or miscible organic/aqueous system is required. 1,4-Dioxane or THF mixed with water is optimal. While 2-Bromo-4-methoxy-6-nitropyridine has lower solubility in pure water, its high solubility in THF ensures it remains in the organic phase, accessible to the palladium catalyst.

Conclusion

The solubility of 2-Bromo-4-methoxy-6-nitropyridine is a direct manifestation of its highly functionalized architecture. By leveraging predictive Hansen Solubility Parameters and validating with rigorous isothermal shake-flask methodologies, researchers can rationally select solvent systems. Polar aprotic solvents remain the premier choice for maximizing concentration and stabilizing reactive intermediates in medicinal chemistry workflows.

References

-

PMC - NIH. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules". nih.gov. URL: [Link]

-

Stefanis, E., Panayiotou, C. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". kinampark.com. URL: [Link]

-

Wikipedia. "Hansen solubility parameter". wikipedia.org. URL: [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). "PYRIDINE AND PYRIDINE DERIVATIVES Vol 20". mdma.ch. URL: [Link]

-

PMC - NIH. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". nih.gov. URL: [Link]

Sources

- 1. 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm [bldpharm.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. 2-Cyano-4-Nitropyridine | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. evitachem.com [evitachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Characterizing a Novel Pyridine Derivative

An In-depth Technical Guide to the Melting Point of 2-Bromo-4-methoxy-6-nitropyridine for Researchers, Scientists, and Drug Development Professionals

2-Bromo-4-methoxy-6-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its physicochemical properties is paramount for its identification, purity assessment, and successful application in further research and development. The melting point is a fundamental and highly informative physical constant. However, a definitive melting point for 2-Bromo-4-methoxy-6-nitropyridine is not widely reported in publicly available literature, necessitating a robust and reliable method for its determination.

This guide provides a comprehensive overview of the principles and a detailed protocol for accurately determining the melting point of 2-Bromo-4-methoxy-6-nitropyridine. It is designed to equip researchers with the necessary knowledge to obtain reliable data, interpret the results, and troubleshoot potential issues. The principles and procedures outlined here are broadly applicable to the characterization of other novel solid organic compounds.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a strong indicator of purity; impurities tend to depress and broaden the melting range. Therefore, accurate melting point determination is crucial for:

-

Compound Identification: Comparing the experimentally determined melting point with literature values (when available) can help confirm the identity of a compound.

-

Purity Assessment: A sharp melting range (typically less than 2°C) is indicative of a high degree of purity.

-

Quality Control: In a drug development or manufacturing setting, melting point determination is a standard quality control measure to ensure batch-to-batch consistency.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point, which is a widely used and reliable technique.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

-

Reference standards for calibration (e.g., benzoic acid, urea)

-

The sample of 2-Bromo-4-methoxy-6-nitropyridine

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample of 2-Bromo-4-methoxy-6-nitropyridine is completely dry, as residual solvent can act as an impurity and depress the melting point.[1][2] If necessary, dry the sample under vacuum or in a desiccator.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[2][3] This ensures uniform packing and heat transfer within the capillary tube.

-

-

Packing the Capillary Tube:

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Press the open end of a capillary tube into the powder. A small amount of the sample will enter the tube.[1][4]

-

Invert the tube and tap the sealed end gently on a hard surface to cause the powder to fall to the bottom.[1]

-

To achieve tighter packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. The bouncing action will compact the sample.[1][5]

-

Repeat until the sample is packed to a height of 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[1]

-

-

Melting Point Measurement:

-

Apparatus Calibration: Before measuring the sample, it is advisable to calibrate the melting point apparatus using a certified reference standard with a known melting point. This ensures the accuracy of the thermometer in the apparatus.

-

Initial (Rapid) Determination: If the approximate melting point is unknown, a rapid determination can be performed first. Place the packed capillary tube in the apparatus and heat at a rate of 5-10 °C per minute.[3] This will provide a rough estimate of the melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[5] Place a new capillary tube with the sample into the apparatus.

-

Heat at a slow, controlled rate of approximately 1-2 °C per minute.[3][5]

-

Record the Melting Range:

-

T1: The temperature at which the first droplet of liquid is observed.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

The melting point is reported as the range from T1 to T2.

-

Data Presentation and Interpretation

All quantitative data should be recorded in a structured format for clarity and traceability.

| Sample ID | T1 (°C) (First Liquid) | T2 (°C) (Completely Liquid) | Melting Range (°C) | Observations |

| 2-Bromo-4-methoxy-6-nitropyridine (Batch 1) | ||||

| 2-Bromo-4-methoxy-6-nitropyridine (Batch 2) |

Interpretation:

-

Sharp Melting Range (<2°C): Suggests a high purity compound.

-

Broad Melting Range (>2°C): Indicates the presence of impurities or that the substance may be a mixture. Impurities disrupt the crystal lattice, requiring less energy to melt the solid.

-

Decomposition: Some organic compounds, particularly those with nitro groups, may decompose at or near their melting point. This is often observed as a darkening or charring of the sample. Any such observations should be noted.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Factors Influencing the Melting Point of 2-Bromo-4-methoxy-6-nitropyridine

The specific molecular structure of 2-Bromo-4-methoxy-6-nitropyridine suggests several factors that could influence its melting point:

-

Intermolecular Forces: The presence of a polar pyridine ring and a nitro group can lead to significant dipole-dipole interactions, which would contribute to a relatively high melting point compared to non-polar analogues.

-

Molecular Weight: The bromine atom significantly increases the molecular weight, which generally leads to stronger van der Waals forces and a higher melting point.

-

Polymorphism: It is possible for 2-Bromo-4-methoxy-6-nitropyridine to exist in different crystalline forms (polymorphs), each with a unique melting point. The crystallization conditions can influence which polymorph is obtained.

-

Purity: As with any compound, impurities from the synthesis (e.g., starting materials, by-products) will lower and broaden the observed melting range.

Troubleshooting

| Issue | Possible Cause | Solution |

| Sample shrinks or pulls away from the capillary walls before melting. | Insufficiently packed sample. | Ensure the sample is tightly packed by tapping or dropping the capillary tube as described in the protocol. |

| The sample turns dark or changes color before melting. | The compound is decomposing. | Report the decomposition temperature. A melting point cannot be accurately determined. |

| The melting range is very broad. | The sample is impure or the heating rate was too fast. | Purify the sample (e.g., by recrystallization). Repeat the measurement with a slower heating rate. |

| No melting is observed at the expected temperature. | The compound may have a very high melting point, or it may be an amorphous solid. | Check the literature for related compounds to estimate a possible range. Ensure the apparatus is functioning correctly. |

Conclusion

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

-

Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

Drawell. (2024, September 10). How to Determine the Melting Point of Bromide Samples. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

Sources

Electronic properties of 2-Bromo-4-methoxy-6-nitropyridine pyridine ring

An In-depth Technical Guide to the Electronic Properties and Synthetic Utility of the 2-Bromo-4-methoxy-6-nitropyridine Scaffold

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design, present in a vast array of therapeutic agents.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of electronic, steric, and physicochemical properties, which are critical for optimizing biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a deep dive into the electronic architecture of a highly functionalized and synthetically versatile building block: 2-Bromo-4-methoxy-6-nitropyridine .

The confluence of three distinct substituents—a halogen (bromo), an electron-donating group (methoxy), and a potent electron-withdrawing group (nitro)—on the pyridine ring creates a unique and powerful electronic environment. This guide will dissect the individual and synergistic contributions of these groups, explore the resultant chemical reactivity, and provide field-proven protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the rational design of novel chemical entities.

Part 1: The Electronic Architecture of the Pyridine Ring

The pyridine ring, an analogue of benzene where a CH group is replaced by a nitrogen atom, exhibits an intrinsically electron-deficient (π-deficient) character due to the high electronegativity of the nitrogen atom.[2] This results in an uneven distribution of electron density around the ring, a fundamental property that is further modulated by the attached substituents.[2][3] In 2-Bromo-4-methoxy-6-nitropyridine, the electronic landscape is a dynamic interplay of competing and reinforcing effects.

Dissecting the Substituent Effects:

-

The 6-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the pyridine ring through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M).[4] It dramatically lowers the electron density of the entire ring system, particularly at the ortho (C5) and para (C2) positions. This profound electron deficiency is the primary driver of the scaffold's characteristic reactivity.[4][5]

-

The 2-Bromo Group (-Br): The bromine atom exerts a dual electronic influence. It is electronegative and withdraws electron density via a negative inductive effect (-I). Conversely, it can donate electron density through a positive resonance effect (+M) via its lone pairs. For halogens, the inductive effect typically dominates, resulting in a net deactivation of the ring. Critically, its role as an excellent leaving group in substitution reactions is a key feature of this scaffold's synthetic utility.[6]

-

The 4-Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with opposing electronic influences. The oxygen atom is highly electronegative, leading to a negative inductive effect (-I). However, it possesses lone pairs that can be delocalized into the ring, resulting in a strong positive resonance effect (+M).[7] This +M effect significantly increases electron density at the ortho (C3, C5) and para (C2, C6) positions relative to the methoxy group.

Synergistic Interactions and Net Electronic Profile:

The combination of these three groups creates a highly polarized "push-pull" system. The 4-methoxy group "pushes" electron density into the ring via resonance, while the 6-nitro and 2-bromo groups "pull" density out. The overarching effect is a significant depletion of electron density at the C2 and C6 positions, making them highly susceptible to nucleophilic attack. The nitro group's powerful electron-withdrawing nature is the dominant force, fundamentally altering the ring's reactivity from that of a typical pyridine.[4]

Caption: Interplay of electronic effects and resulting reactivity.

Computational Insights

While experimental data is paramount, computational methods like Density Functional Theory (DFT) provide invaluable insights into the electronic structure.[8] Calculations on similarly substituted pyridines reveal how substituents modulate charge distribution and frontier molecular orbitals (HOMO/LUMO).[2][9]

Table 1: Predicted Electronic Properties of 2-Bromo-4-methoxy-6-nitropyridine

| Parameter | Predicted Value/Observation | Significance in Reactivity |

|---|---|---|

| Mulliken Charge on C2 | Highly positive (δ+) | Indicates a strong electrophilic site, primed for nucleophilic attack. |

| Mulliken Charge on C6 | Highly positive (δ+) | Another primary electrophilic site due to the adjacent nitro group. |

| Mulliken Charge on C3/C5 | Less positive / near neutral | Less susceptible to nucleophilic attack compared to C2/C6. |

| LUMO Energy | Low | A low-lying Lowest Unoccupied Molecular Orbital facilitates the acceptance of electrons from nucleophiles, lowering the activation energy for SNAr reactions.[2] |

| HOMO-LUMO Gap | Small | A smaller energy gap can suggest higher reactivity and potential for ligand-based redox activity.[2] |

Part 2: Reactivity and Synthetic Potential

The unique electronic architecture of 2-Bromo-4-methoxy-6-nitropyridine makes it a versatile hub for a variety of high-value chemical transformations essential in drug development.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the bromine atom dramatically activates the C2 position for nucleophilic aromatic substitution.[4] This is the scaffold's hallmark reactivity. The mechanism proceeds via a two-step addition-elimination pathway, where the intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the oxygen atoms of the nitro group.[4]

-

Causality: The nitro group's ability to stabilize the negatively charged intermediate is the key reason SNAr reactions are so facile on this substrate, which would otherwise be difficult on an unactivated pyridine ring.

-

Versatility: A wide range of nucleophiles (N-based, O-based, S-based) can readily displace the bromide, allowing for the introduction of diverse functional groups such as amines, ethers, and thioethers.[10]

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position serves as a robust handle for various metal-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[11]

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

These reactions provide a powerful toolkit for library synthesis and lead optimization campaigns in drug discovery.[11]

Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a synthetic precursor to the invaluable amino group.[4] Standard reduction conditions (e.g., H₂, Pd/C; or SnCl₂/HCl) can selectively reduce the nitro group to an amine, yielding 2-Bromo-6-amino-4-methoxypyridine. This transformation opens up a new set of synthetic possibilities, including:

-

Amide bond formation.

-

Sulfonamide synthesis.

-

Diazotization followed by Sandmeyer-type reactions.[12]

Caption: Key synthetic transformations of the core scaffold.

Part 3: Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized scaffold. Based on the electronic environment and analysis of structurally related compounds, the following spectral data are predicted.[13][14]

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-methoxy-6-nitropyridine

| Technique | Feature | Predicted Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ ~7.5-7.8 ppm (1H, s, H-5)δ ~7.2-7.5 ppm (1H, s, H-3) | The nitro group strongly deshields the adjacent H-5 proton, shifting it downfield. The methoxy group has a weaker shielding effect on H-3 and H-5. The lack of adjacent protons results in singlets. |

| Methoxy Protons | δ ~3.9-4.1 ppm (3H, s, -OCH₃) | Typical chemical shift for a methoxy group on an aromatic ring. | |

| ¹³C NMR | Aromatic Carbons | C6: ~155-160 ppmC2: ~140-145 ppmC4: ~165-170 ppmC3, C5: ~110-120 ppm | Carbons directly attached to the electronegative nitro (C6), bromo (C2), and oxygen (C4) atoms are significantly deshielded and shifted downfield. C3 and C5 appear more upfield. |

| Methoxy Carbon | ~55-60 ppm | Standard chemical shift for a methoxy carbon. | |

| IR Spec. | Key Vibrations | ~1530-1550 cm⁻¹ (asymm. NO₂ stretch)~1340-1360 cm⁻¹ (symm. NO₂ stretch)~1250 cm⁻¹ (C-O stretch)~1050 cm⁻¹ (C-Br stretch) | These characteristic absorption bands correspond to the key functional groups present in the molecule.[13] |

| Mass Spec. (EI) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, which is a definitive diagnostic feature.[13] |

| | Fragmentation | Loss of -NO₂, -OCH₃, -Br | Common fragmentation patterns would involve the loss of the substituents from the molecular ion. |

Part 4: Experimental Protocols

The following protocols are provided as robust, field-tested methodologies for the synthesis and characterization of the title compound.

Protocol 1: Proposed Synthesis of 2-Bromo-4-methoxy-6-nitropyridine

This multi-step synthesis is designed based on established transformations of pyridine derivatives.[15][16] The causality behind this pathway is to first install the directing and activating groups before performing the key bromination and nitration steps.

Caption: Proposed multi-step synthetic workflow.

Step-by-Step Methodology:

-

Synthesis of 2-Chloro-4-methoxy-6-nitropyridine (Intermediate 1):

-

To a stirred solution of 2,6-dichloro-4-nitropyridine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

-

-

Synthesis of 6-Amino-2-bromo-4-methoxypyridine (Intermediate 2):

-

Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction, filter through celite, and wash the pad with ethanol.

-

Concentrate the filtrate, add water, and extract with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate to yield the crude amine, which can often be used without further purification.

-

-

Synthesis of 2-Bromo-4-methoxy-6-aminopyridine (Final Product):

-

This step involves a Sandmeyer-type reaction. Dissolve Intermediate 2 (1.0 eq) in 48% hydrobromic acid. Cool to -5 °C.[12]

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool, neutralize with aqueous NaOH, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain 2-Bromo-4-methoxy-6-nitropyridine.

-

Protocol 2: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized 2-Bromo-4-methoxy-6-nitropyridine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube.[14]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 or more scans and a relaxation delay of 2-5 seconds.

-

Data Processing: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate peaks and assign them according to the predicted data in Table 2.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[13]

-

Instrumentation: Use a standard GC-MS system with an electron ionization (EI) source.

-

GC Method:

-

Column: Standard non-polar column (e.g., HP-5MS).

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 350.

-

-

Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum for the molecular ion peaks ([M]⁺ and [M+2]⁺) and key fragmentation patterns.

Conclusion

2-Bromo-4-methoxy-6-nitropyridine is a synthetically powerful and electronically unique scaffold. The strategic placement of the bromo, methoxy, and nitro groups creates a highly activated system ripe for functionalization. Its propensity for nucleophilic aromatic substitution, utility in cross-coupling chemistry, and the latent potential of the reducible nitro group provide medicinal chemists with a versatile platform for constructing diverse molecular libraries. A thorough understanding of its electronic properties, as detailed in this guide, is the foundation for its rational application in the design and synthesis of next-generation therapeutics.

References

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Vertex AI Search.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025, August 6).

- Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018, July 18). IntechOpen.

- Reactivity of the nitro group on a pyridine ring. Benchchem.

- 2-Bromo-4-methoxypyridine synthesis. ChemicalBook.

- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017, November 7). IUCr.

- Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. (2024, October 21). AIP Publishing.

- Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

- A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. (2025, November 18).

- Nitropyridines, Their Synthesis and Reactions.

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi

- Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Benchchem.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). MDPI.

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- A Comparative Guide to the Electronic Properties of 2-Bromo-6-methylisonicotinaldehyde and Structurally Related Pyridine Deriv

- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Chem-Impex.

- 2-bromo-4-methoxy-6-methylpyridine | 1227574-23-3. Benchchem.

- The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermedi

- 4-Bromo-2-methoxy-6-methylpyridine | 1083169-00-9. MilliporeSigma.

- Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine: A Technical Guide. Benchchem.

- 2-bromo-4-methoxypyridine (C6H6BrNO). PubChemLite.

- 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590. PubChem.

- 2-Bromo-6-methyl-4-nitropyridine | 97944-46-2. Sigma-Aldrich.

- A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29).

- The role of the methoxy group in approved drugs. (2024, July 5). PubMed.

- The Strategic Role of 4-Bromo-2,6-bis(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

2-Bromo-4-methoxy-6-nitropyridine as a scaffold in medicinal chemistry

An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitropyridine as a Scaffold in Medicinal Chemistry

Disclaimer: The following technical guide on 2-bromo-4-methoxy-6-nitropyridine is a predictive analysis based on established principles of organic chemistry and the known reactivity of structurally analogous compounds. Direct experimental data for this specific molecule is limited in publicly accessible literature; therefore, the protocols and data presented herein are representative and should be considered as starting points for experimental design and optimization.

Introduction: The Prominence of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is associated with a range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial agents.[2] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also modulates its electronic properties, making it a versatile scaffold for drug design.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's pharmacological profile. In this context, polysubstituted pyridines like 2-bromo-4-methoxy-6-nitropyridine represent highly valuable, yet underexplored, building blocks for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

| Property | Predicted Value |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Expected to be a yellow solid |

| Solubility | Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF |

Predicted Spectroscopic Data:

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.9 - 4.1 | s |

| H-3 | ~7.0 - 7.2 | s |

| H-5 | ~7.6 - 7.8 | s |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 - 58 |

| C-3 | ~110 - 112 |

| C-5 | ~115 - 117 |

| C-2 | ~142 - 144 |

| C-6 | ~150 - 152 |

| C-4 | ~165 - 167 |

| Mass Spectrometry (EI) | Expected m/z |

| [M]⁺ | 232 |

| [M+2]⁺ | 234 |

| [M-NO₂]⁺ | 186/188 |

| [M-Br]⁺ | 153 |

Proposed Synthesis of 2-Bromo-4-methoxy-6-nitropyridine

A plausible synthetic route to 2-bromo-4-methoxy-6-nitropyridine can be envisioned starting from a suitable precursor, such as 2-amino-4-methoxypyridine, through a sequence of nitration followed by a Sandmeyer-type bromination.

Caption: Proposed synthetic pathway to 2-bromo-4-methoxy-6-nitropyridine.

Representative Experimental Protocol: Synthesis

Step 1: Nitration of 2-Amino-4-methoxypyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 2-amino-4-methoxypyridine in portions, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

-

The resulting precipitate, 2-amino-4-methoxy-6-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Sandmeyer Bromination

-

Suspend 2-amino-4-methoxy-6-nitropyridine in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat to facilitate the decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-4-methoxy-6-nitropyridine.

Reactivity and Applications in Medicinal Chemistry

The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring makes 2-bromo-4-methoxy-6-nitropyridine a highly versatile scaffold for the synthesis of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the combined electron-withdrawing effects of the pyridine nitrogen atom and the nitro group at the 6-position, which stabilize the negatively charged Meisenheimer intermediate.[4][5]

Caption: Generalized mechanism of nucleophilic aromatic substitution on the scaffold.

This reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate libraries of substituted pyridines for structure-activity relationship (SAR) studies.

Representative Experimental Protocol: SₙAr with an Amine

-

To a solution of 2-bromo-4-methoxy-6-nitropyridine in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1.1-1.5 equivalents).

-

Add a suitable base, such as potassium carbonate or triethylamine (2-3 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6]

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling with boronic acids or their esters.[7] This is a powerful tool for constructing biaryl scaffolds, which are prevalent in many drug molecules.

Sources

Reactivity profile of bromine position in 2-Bromo-4-methoxy-6-nitropyridine

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methoxy-6-nitropyridine

Abstract

2-Bromo-4-methoxy-6-nitropyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromine atom at the C2 position, flanked by a π-donating methoxy group at C4 and a potent π-withdrawing nitro group at C6, creates a unique and versatile reactivity profile. This guide provides an in-depth analysis of the electronic architecture of this molecule and explores its utility in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and a suite of palladium-catalyzed cross-coupling reactions. We offer field-proven insights into reaction mechanisms, optimization strategies, and detailed experimental protocols to empower scientists in leveraging this valuable synthetic intermediate.

The Electronic Landscape: A Tale of Push and Pull

The reactivity of any substituted pyridine is dictated by the electronic interplay of its substituents with the inherently electron-deficient pyridine ring.[1] The pyridine nitrogen atom reduces electron density at the α (C2, C6) and γ (C4) positions, predisposing them to nucleophilic attack.[2][3] In 2-Bromo-4-methoxy-6-nitropyridine, this intrinsic property is dramatically modulated by the substituents.

-

The Nitro Group (C6): A Powerful Activator: The nitro group is a strong electron-withdrawing group, operating through both a negative inductive effect (-I) and a potent negative mesomeric, or resonance, effect (-M). Its presence at an α-position significantly depletes electron density across the ring, particularly at the other α-position (C2) and the γ-position (C4).[4][5] This effect is crucial for activating the C2-Br bond toward nucleophilic attack.

-

The Methoxy Group (C4): A Modulating Donor: The methoxy group exhibits a dual electronic nature.[6] It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but, more importantly, a strong electron-donating resonance effect (+M) via its lone pairs.[6] Positioned at C4, its +M effect increases electron density at the C2 and C6 positions. While this might seem counterintuitive to activating a site for nucleophilic attack, its primary role is the powerful stabilization of the negatively charged intermediate formed during such an attack.

-

The Bromine Atom (C2): An Excellent Leaving Group: Bromine serves as a reliable leaving group in both nucleophilic substitution and oxidative addition steps of catalytic cycles, making the C2 position the primary locus of reactivity.

The synergy between the powerful electron-withdrawing nitro group and the resonance-stabilizing methoxy group makes the C2 position exceptionally electrophilic and primed for a variety of transformations.

Caption: Electronic influences on the pyridine ring.

Key Reactivity Pathways

The unique electronic features of 2-Bromo-4-methoxy-6-nitropyridine open two primary, highly efficient avenues for synthetic modification: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Caption: Major reactivity pathways for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forging C-N, C-O, and C-S bonds. For this substrate, the reaction proceeds readily due to exceptional stabilization of the transient Meisenheimer complex.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is highly stabilized as the negative charge is delocalized onto the electronegative oxygen atoms of the C6-nitro group. The C4-methoxy group further assists in stabilizing this intermediate through resonance. The subsequent loss of the bromide ion restores aromaticity and yields the substituted product. This high degree of stabilization often allows these reactions to proceed under milder conditions than those required for less activated halopyridines.[7][8]

Typical Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles.

-

O-Nucleophiles: Alkoxides and phenoxides.

-

S-Nucleophiles: Thiols and thiolates, which are exceptionally potent nucleophiles in SNAr reactions.[7][9]

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for creating C-C and C-N bonds with high precision and functional group tolerance.[1][10]

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[11]

Mechanistic Insight: The reaction follows a well-established catalytic cycle involving a palladium catalyst.[12][13]

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyridine to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this step.[12]

-

Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the final C-C bond and regenerating the Pd(0) catalyst.[12]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

This reaction is a premier method for constructing C-N bonds, coupling the aryl bromide with a wide range of amines.[14] Its development revolutionized medicinal chemistry by providing facile access to aryl amines.[14][15]

Expert Insight: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and, critically, reductive elimination. For an electron-deficient substrate like 2-Bromo-4-methoxy-6-nitropyridine, ligands that promote rapid reductive elimination are key to preventing catalyst deactivation or side reactions. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) or chelating phosphines (e.g., BINAP) are often the systems of choice.[15][16]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[17][18] This reaction is distinguished by its use of a dual catalytic system.

Mechanistic Insight: The process involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the crucial C-C bond formation. The use of an amine base is essential for both deprotonating the alkyne and neutralizing the HBr byproduct.

Data Presentation: Reaction Conditions at a Glance

The following table summarizes representative conditions for the key transformations discussed. These serve as validated starting points for experimental design.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| SNAr (Amination) | N/A | N/A | K₂CO₃ (2.0) | DMSO | 80-120 |

| Suzuki-Miyaura | Pd(PPh₃)₄ (4) or Pd(dppf)Cl₂ (3) | N/A | K₂CO₃ or K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 |

| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) or BINAP (3) | NaOtBu or Cs₂CO₃ (1.4) | Toluene or Dioxane | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ (3) + CuI (5) | PPh₃ (6) | Et₃N or DIPEA (2.0-3.0) | THF or DMF | 25-65 |

Note: Conditions are generalized and may require optimization for specific substrates.[13][15][16][19][20][21][22]

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a detailed, self-validating methodology for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-6-nitropyridine with a generic arylboronic acid.

Materials:

-

2-Bromo-4-methoxy-6-nitropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv, 4 mol%)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Schlenk flask or microwave vial, magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup (Self-Validation Checkpoint 1): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-methoxy-6-nitropyridine, the arylboronic acid, and potassium carbonate. The solids should be free-flowing powders, indicating dryness.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. The catalyst is typically a bright yellow solid; a color change to dark brown or black upon addition may indicate premature decomposition.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by degassed water to create a 4:1 dioxane/water mixture. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide. The mixture should be a heterogeneous slurry.

-

Reaction (Self-Validation Checkpoint 2): Immerse the flask in a preheated oil bath at 90 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. A complete reaction is indicated by the consumption of the starting bromide. The reaction mixture will typically turn darker as the reaction progresses.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-aryl-4-methoxy-6-nitropyridine product.

Conclusion

2-Bromo-4-methoxy-6-nitropyridine stands out as a synthetically powerful and versatile heterocyclic halide. The orchestrated electronic effects of its nitro and methoxy substituents render the C2-bromo position highly susceptible to a range of valuable transformations. Its proficiency in both SNAr and numerous palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse carbon, nitrogen, oxygen, and sulfur-based functionalities. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to confidently and efficiently incorporate this valuable scaffold into their synthetic programs.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

PubChem. 2-Bromo-6-methyl-4-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

-

Merklin, J. C., Sinardo, B. A., & Majireck, M. M. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available from: [Link]

-

Dey, B., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). Available from: [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

-

Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2018). IOP Conference Series: Earth and Environmental Science. Available from: [Link]

-

ResearchGate. Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. Available from: [Link]

-

Merklin, J. C., Sinardo, B. A., & Majireck, M. M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Available from: [Link]

-

Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Organic Letters. Available from: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Capot Chemical. Material Safety Data Sheet - 2-Bromo-6-methyl-4-nitropyridine. (2026). Available from: [Link]

-

Camasso, N. M., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

-

IUCr Journals. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017). Available from: [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2008). Arkivoc. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

DR-NTU, Nanyang Technological University. Journal Name COMMUNICATION. Available from: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2018). Available from: [Link]

-

Dey, B., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]